molecular formula C20H24N2O B1183391 1-Benzyl-4-(2-phenylpropanoyl)piperazine

1-Benzyl-4-(2-phenylpropanoyl)piperazine

Cat. No.: B1183391
M. Wt: 308.425
InChI Key: HKYLXLMCKULWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(2-phenylpropanoyl)piperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a 2-phenylpropanoyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological and biochemical properties, including receptor modulation (e.g., serotonin receptors) and enzyme inhibition (e.g., BACE1 in Alzheimer’s research) .

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.425

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-phenylpropan-1-one

InChI

InChI=1S/C20H24N2O/c1-17(19-10-6-3-7-11-19)20(23)22-14-12-21(13-15-22)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3

InChI Key

HKYLXLMCKULWRF-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazines with Benzyl and Aryl Substituents

Compounds such as 1-Benzyl-4-(1-phenylpropan-2-yl)piperazine () share the benzyl-piperazine core but differ in the 4-position substituent (phenylpropan-2-yl vs. phenylpropanoyl).

1-Benzyl-4-(3-nitropyridin-2-yl)piperazine () introduces a nitro-pyridine group, which could increase electron-withdrawing effects and alter binding affinities compared to the phenylpropanoyl group .

Compound 4-Position Substituent Key Properties Evidence ID
Target compound 2-Phenylpropanoyl Polar ketone group -
1-Benzyl-4-(1-phenylpropan-2-yl)piperazine 1-Phenylpropan-2-yl Lipophilic alkyl chain
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine 3-Nitropyridin-2-yl Electron-withdrawing nitro

Piperazines Linked to Heterocycles

Elopiprazole () replaces the benzyl group with a benzofuranyl moiety and incorporates a fluorophenyl-pyrrole, enhancing aromatic stacking interactions. This structural complexity may improve CNS penetration compared to simpler benzyl derivatives .

1-Benzyl-4-{5-[4-(2-furoyl)piperazinyl]-2-nitrophenyl}piperazine () features a nitro-phenyl-furoyl group, introducing both electron-deficient (nitro) and electron-rich (furan) regions. Such contrasts may influence metabolic stability and target selectivity .

Piperazines with Sulfonamide or Electron-Withdrawing Groups

1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine () includes a sulfonamide group, which increases acidity (pKa ~6–7) and solubility in aqueous media compared to the target compound’s ketone .

1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine () combines fluorobenzoyl and nitrobenzyl groups, likely enhancing metabolic resistance but reducing CNS bioavailability due to high polarity .

Pharmacological Activity and Receptor Affinity

  • BACE1 Inhibition: Piperazines with indole or benzyloxy-methylphenyl groups (e.g., compounds in ) show IC50 values of ~19–21 mM for BACE1. The target compound’s phenylpropanoyl group may sterically hinder enzyme binding, reducing potency .
  • 5-HT Receptor Modulation: 5-HT1A: Subnanomolar affinities (Ki <1 nM) are achieved with coumarin-piperazine derivatives featuring three-carbon linkers and acetyl groups (). The target compound’s lack of a spacer may limit receptor engagement . 5-HT6: Benzylpiperazines with sulfonyl or nitro groups () exhibit Ki values of 18–916 nM. The phenylpropanoyl group’s bulk may lower affinity compared to smaller substituents .

Solubility and Metabolic Stability

  • Spacer Effects: Piperazines with ethylene or methylene spacers between the piperazine and quinolone () show solubilities >80 µM at pH 2.0–6.5. The target compound’s direct attachment of the phenylpropanoyl group may reduce solubility (<20 µM) .
  • Metabolic Hotspots: Piperazine rings are prone to oxidation and deethylation (). The target compound’s benzyl and propanoyl groups may slow metabolism compared to N-phenylpiperazines .

Key Findings and Implications

Structural Flexibility: Substituents at the 4-position critically influence solubility, receptor affinity, and metabolic stability. The phenylpropanoyl group offers moderate polarity but may limit CNS penetration .

Pharmacological Trade-offs : While electron-withdrawing groups (e.g., nitro in ) enhance target binding, they may reduce bioavailability. The target compound’s balance of lipophilicity and polarity requires optimization for specific applications .

Metabolic Considerations : Piperazine derivatives require isosteric replacements (e.g., morpholine) or steric hindrance to mitigate rapid clearance .

Data Tables

Table 2: Solubility and Physicochemical Properties

Compound Solubility (µM) pKa ClogD Evidence ID
Quinolone-piperazine () 60–80 6–7 ~1.5
N-Phenylpiperazine () <20 <3.8 ~3.0

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